molecular formula C7H6O2 B11938593 1-Oxaspiro[2.5]octa-4,7-dien-6-one CAS No. 54337-43-8

1-Oxaspiro[2.5]octa-4,7-dien-6-one

Cat. No.: B11938593
CAS No.: 54337-43-8
M. Wt: 122.12 g/mol
InChI Key: VMYUBJHBTFSPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]octa-4,7-dien-6-one can be synthesized through various methods. One efficient approach involves the use of para-quinone methides in a one-pot reaction. This method proceeds smoothly under mild conditions and does not require the use of metals . Another method involves the intramolecular Diels–Alder reaction, which is a stereoselective synthesis process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories due to its specialized applications. The synthesis methods mentioned above are adapted for small-scale production in research settings.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[2.5]octa-4,7-dien-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Oxaspiro[2.5]octa-4,7-dien-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Oxaspiro[2.5]octa-4,7-dien-6-one exerts its effects involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to participate in unique chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological studies .

Comparison with Similar Compounds

1-Oxaspiro[2.5]octa-4,7-dien-6-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the versatility it offers in various chemical reactions and research applications.

Properties

CAS No.

54337-43-8

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

1-oxaspiro[2.5]octa-4,7-dien-6-one

InChI

InChI=1S/C7H6O2/c8-6-1-3-7(4-2-6)5-9-7/h1-4H,5H2

InChI Key

VMYUBJHBTFSPEG-UHFFFAOYSA-N

Canonical SMILES

C1C2(O1)C=CC(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.